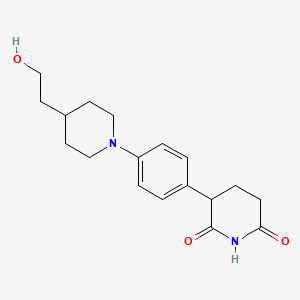
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is a complex organic compound that features a piperidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione typically involves multi-step organic reactions One common approach is to start with the piperidine ring, which can be functionalized through various substitution reactions
Industrial Production Methods
Industrial production of this compound may involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
化学反応の分析
Types of Reactions
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.
科学的研究の応用
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Medicine: It is being explored for its use in targeted protein degradation therapies, particularly in the development of PROTACs (proteolysis-targeting chimeras).
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. In the context of PROTACs, the compound acts as a ligand that binds to the target protein and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process effectively reduces the levels of the target protein in the cell, thereby modulating its biological activity.
類似化合物との比較
Similar Compounds
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione: This compound shares a similar piperidine ring structure and is also used in the development of PROTACs.
2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydroisoquinoline: This compound contains a piperidine moiety and is used in medicinal chemistry.
Uniqueness
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is unique due to its specific functional groups, which allow for versatile chemical modifications and applications in targeted protein degradation. Its ability to form stable conjugates with various linkers makes it a valuable tool in the design of novel therapeutic agents.
特性
分子式 |
C18H24N2O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
3-[4-[4-(2-hydroxyethyl)piperidin-1-yl]phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H24N2O3/c21-12-9-13-7-10-20(11-8-13)15-3-1-14(2-4-15)16-5-6-17(22)19-18(16)23/h1-4,13,16,21H,5-12H2,(H,19,22,23) |
InChIキー |
LNGYBCMJSMBZPU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
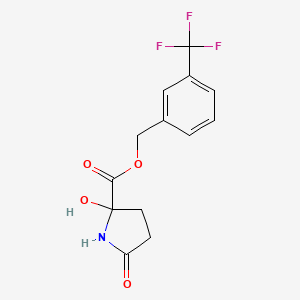
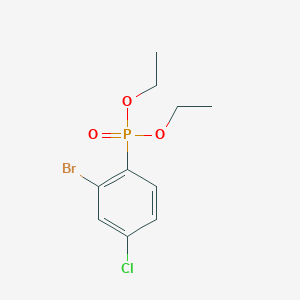

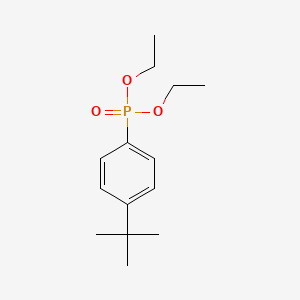
![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)
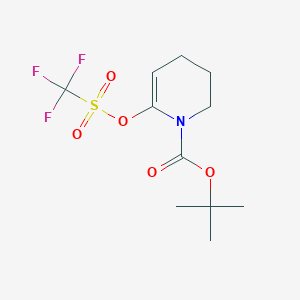
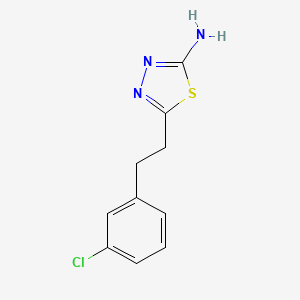

![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)
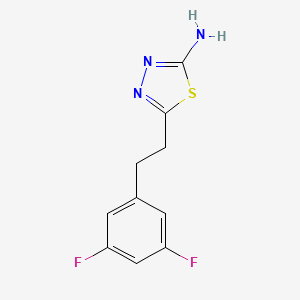
![4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13685475.png)
